2,8-Diamino-3,7-dihydropurine-6-thione 2,8-Diamino-3,7-dihydropurine-6-thione
Brand Name: Vulcanchem
CAS No.: 89323-36-4
VCID: VC8388280
InChI: InChI=1S/C5H6N6S/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)
SMILES: C12=C(NC(=NC1=S)N)N=C(N2)N
Molecular Formula: C5H6N6S
Molecular Weight: 182.21 g/mol

2,8-Diamino-3,7-dihydropurine-6-thione

CAS No.: 89323-36-4

Cat. No.: VC8388280

Molecular Formula: C5H6N6S

Molecular Weight: 182.21 g/mol

* For research use only. Not for human or veterinary use.

2,8-Diamino-3,7-dihydropurine-6-thione - 89323-36-4

Specification

CAS No. 89323-36-4
Molecular Formula C5H6N6S
Molecular Weight 182.21 g/mol
IUPAC Name 2,8-diamino-3,7-dihydropurine-6-thione
Standard InChI InChI=1S/C5H6N6S/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)
Standard InChI Key BJIUPQWGYKDQNO-UHFFFAOYSA-N
SMILES C12=C(NC(=NC1=S)N)N=C(N2)N
Canonical SMILES C12=C(NC(=NC1=S)N)N=C(N2)N

Introduction

Chemical Identity and Structural Features

Core Structure and Substitution Pattern

The purine scaffold of 2,8-diamino-3,7-dihydropurine-6-thione consists of a bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9. The reduction of the 3,7-positions introduces two additional hydrogens, altering the electronic distribution and conformational flexibility compared to fully aromatic purines . The 2- and 8-amino groups likely participate in hydrogen bonding and π-stacking interactions, while the 6-thione moiety enhances electrophilicity at the sulfur atom, making it reactive toward nucleophiles .

Tautomerism and Resonance

The thione group at position 6 can tautomerize to a thiol form, though computational studies on similar compounds suggest the thione configuration is more stable due to aromatic stabilization . Resonance between the sulfur and adjacent nitrogen atoms further delocalizes electron density, potentially influencing reactivity in biological systems .

Synthesis and Derivative Formation

Synthetic Routes

While no direct synthesis of 2,8-diamino-3,7-dihydropurine-6-thione is documented, methods for analogous compounds provide plausible pathways:

Cyclocondensation of Thiourea Derivatives

8-Substituted dihydropurine thiones, such as 8-phenyl-3,7-dihydropurine-6-thione (C₁₁H₈N₄S), are synthesized via cyclocondensation of 4,5-diaminopyrimidine-6-thiol with aldehydes or ketones under acidic conditions . Applying this method with a nitrile or amine-containing reagent could introduce the 8-amino group.

Functional Group Interconversion

Amination of 8-halo-dihydropurine thiones using ammonia or ammonium salts, as demonstrated in the synthesis of 8-thiazolyl derivatives (C₈H₅N₅S₂) , offers a route to install the 8-amino substituent. Subsequent protection-deprotection steps may be required to avoid over-amination.

Challenges in Purification

Dihydropurine thiones often exist as mixtures of tautomers or hydrate forms, complicating isolation . High-performance liquid chromatography (HPLC) with polar stationary phases has been effective for analogs like 6-amino-1,3-dihydro-2H-purine-2-thione , suggesting similar strategies could resolve 2,8-diamino variants.

Physicochemical Properties

Computed Properties

Using PubChem’s computational tools , key properties for 2,8-diamino-3,7-dihydropurine-6-thione are predicted:

PropertyPredicted Value
Molecular Weight182.22 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors6
Topological PSA145 Ų
LogP-0.87

These values indicate high polarity and low lipophilicity, favoring solubility in aqueous or polar aprotic solvents.

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands near 1600 cm⁻¹ (C=S stretch) and 3400 cm⁻¹ (N-H stretches) .

  • NMR: Downfield-shifted protons adjacent to the thione group (δ 10–12 ppm for NH in DMSO-d₆) .

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